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Introduction
SAHM1 (Stapled α-Helical Peptide derived from Mastermind-like 1) is a synthetically

engineered peptide that acts as a potent inhibitor of the Notch signaling pathway. By mimicking

a key protein-protein interaction interface, SAHM1 effectively disrupts the formation of the

Notch transcriptional activation complex, a critical step in the propagation of Notch signaling.[1]

[2] This guide provides a comprehensive overview of the structure, mechanism of action, and

experimental characterization of the SAHM1 peptide.

Molecular Structure of SAHM1
SAHM1 is a hydrocarbon-stapled α-helical peptide, a class of molecules designed to maintain

a helical conformation, which is often crucial for biological activity but can be unstable in short,

unmodified peptides.[2] This stabilization enhances cell permeability and resistance to

proteolytic degradation.

Primary Structure and Modifications
The primary structure of SAHM1 is a 16-amino acid sequence derived from the MAML1

protein. The sequence and its modifications are detailed below:

Sequence: Ac-AERLRRRIXLCRXHHST-NH₂
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Modifications:

N-terminus: Acetylated (Ac) Alanine (Ala-1) is preceded by a β-Alanine spacer.

C-terminus: Amidated.

Stapling: The "X" residues at positions 9 and 13 represent the non-natural amino acid

(S)-2-(4-pentenyl)alanine. These residues are covalently linked through a process called

ring-closing olefin metathesis, creating a hydrocarbon "staple" that locks the peptide into

an α-helical conformation.

Physicochemical Properties
Property Value Reference

Molecular Weight 2196.58 g/mol

Molecular Formula C₉₄H₁₆₂N₃₆O₂₃S

Purity
≥90% (as determined by

HPLC)

Solubility Soluble to 1 mg/ml in water

Mechanism of Action: Inhibition of the Notch
Signaling Pathway
SAHM1 functions by directly targeting the protein-protein interface of the Notch transcriptional

activation complex. In canonical Notch signaling, the intracellular domain of the Notch receptor

(ICN) translocates to the nucleus, where it forms a complex with the DNA-binding protein CSL

(CBF1/Su(H)/Lag-1) and the coactivator MAML1 (Mastermind-like 1). This ternary complex

then recruits other transcriptional machinery to activate the expression of Notch target genes.

SAHM1 was designed to mimic the α-helical region of MAML1 that binds to the ICN-CSL

complex. By competitively binding to this complex, SAHM1 prevents the recruitment of

endogenous MAML1, thereby inhibiting the assembly of a functional transcriptional activation

complex and suppressing Notch target gene expression.
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Caption: SAHM1 competitively inhibits the formation of the Notch transcriptional activation

complex.

Experimental Protocols
Peptide Synthesis and Purification
Synthesis: SAHM1 is synthesized using standard solid-phase peptide synthesis (SPPS) with

Fmoc (9-fluorenylmethoxycarbonyl) chemistry. The non-natural amino acid (S)-2-(4-

pentenyl)alanine is incorporated at the desired positions during synthesis. The hydrocarbon

staple is formed by ring-closing olefin metathesis using a Grubbs catalyst.

Purification: The crude peptide is purified by reversed-phase high-performance liquid

chromatography (RP-HPLC).
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Stationary Phase: C18-modified silica column.

Mobile Phase: A gradient of acetonitrile in water, typically with 0.1% trifluoroacetic acid

(TFA).

Detection: UV absorbance at 210-220 nm.

Post-Purification: Fractions containing the pure peptide are pooled and lyophilized to yield a

powder.

Crude Peptide from SPPS

RP-HPLC Purification
(C18 column, Acetonitrile/Water gradient)

Fraction Collection
(UV Detection at 210-220 nm)

Purity Analysis
(Analytical HPLC)

If Purity <90%
(Re-purification)

Pooling of Pure Fractions

If Purity ≥90%

Lyophilization

Purified SAHM1 Peptide
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Caption: General workflow for the purification of SAHM1 peptide.

Structural Analysis: Circular Dichroism (CD)
Spectroscopy
CD spectroscopy is employed to confirm the α-helical conformation of SAHM1. The stapling

process is expected to increase the helicity of the peptide compared to its unstapled

counterpart.

Sample Preparation: Peptides are dissolved in a suitable buffer, such as phosphate-buffered

saline (PBS).

Instrumentation: A CD spectrometer is used to measure the differential absorption of left and

right-handed circularly polarized light over a range of wavelengths (typically 190-260 nm).

Data Analysis: α-helical structures exhibit characteristic CD spectra with minima at

approximately 208 and 222 nm and a maximum around 195 nm. The mean residue ellipticity

is calculated to quantify the helical content.

Functional Assays
Fluorescence Polarization Assay for Binding Affinity: This assay is used to quantify the binding

of SAHM1 to the ICN-CSL complex.

Reagents:

Fluorescently labeled SAHM1 (e.g., FITC-SAHM1).

Purified ICN and CSL proteins.

Procedure:

A constant concentration of FITC-SAHM1 is incubated with increasing concentrations of

the ICN-CSL complex.

The fluorescence polarization of the sample is measured.
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Principle: When the small, rapidly tumbling FITC-SAHM1 binds to the larger ICN-CSL

complex, its rotational motion slows, leading to an increase in fluorescence polarization.

Data Analysis: The dissociation constant (Kd) is determined by fitting the binding curve. A

lower Kd value indicates higher binding affinity.

Luciferase Reporter Assay for Notch Inhibition: This cell-based assay measures the ability of

SAHM1 to inhibit Notch-mediated transcription.

Cell Line: A suitable cell line (e.g., HEK293T) is co-transfected with:

A constitutively active form of Notch1 (ICN1).

A reporter plasmid containing the firefly luciferase gene under the control of a Notch-

responsive promoter (e.g., containing CSL binding sites).

A control plasmid expressing Renilla luciferase for normalization.

Treatment: Transfected cells are treated with varying concentrations of SAHM1 or a control

peptide.

Measurement: After an incubation period, cell lysates are assayed for both firefly and Renilla

luciferase activity using a luminometer.

Data Analysis: The ratio of firefly to Renilla luciferase activity is calculated to determine the

level of Notch-dependent transcription. A dose-dependent decrease in this ratio indicates

inhibition by SAHM1.

Applications in Research and Drug Development
SAHM1 has been utilized as a research tool to probe the role of Notch signaling in various

biological processes and disease models. Studies have demonstrated its efficacy in preclinical

models of:

T-cell Acute Lymphoblastic Leukemia (T-ALL): SAHM1 has been shown to suppress the

growth of leukemic cells and inhibit Notch1 signaling in a murine model of T-ALL.
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Allergic Asthma: In a mouse model of house dust mite-induced allergic asthma, SAHM1
treatment reduced airway inflammation and bronchial hyperreactivity.

The successful application of SAHM1 in these models highlights the therapeutic potential of

targeting the Notch signaling pathway with stabilized peptides.

Conclusion
SAHM1 is a well-characterized, potent, and specific inhibitor of the Notch signaling pathway. Its

unique stapled α-helical structure provides stability and cell permeability, making it a valuable

tool for both basic research and as a potential starting point for the development of novel

therapeutics targeting Notch-driven diseases. The detailed structural information and

experimental protocols provided in this guide offer a solid foundation for researchers and drug

development professionals working with this class of molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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